molecular formula C16H14O B564968 10,10-Dimethylanthrone-d6 CAS No. 1215802-72-4

10,10-Dimethylanthrone-d6

Cat. No.: B564968
CAS No.: 1215802-72-4
M. Wt: 228.324
InChI Key: GWFCYDIAPRIMLA-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10,10-Dimethylanthrone-d6 is a labeled derivative of Anthrone, with the molecular formula C16H8D6O and a molecular weight of 228.32 . This compound is primarily used in scientific research due to its unique properties and isotopic labeling, which makes it valuable for various analytical and experimental applications.

Scientific Research Applications

10,10-Dimethylanthrone-d6 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various studies. Its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the development of new materials and chemical processes.

Safety and Hazards

10,10-Dimethylanthrone-d6 is intended for research use only and is not intended for diagnostic or therapeutic use . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, such as chemical impermeable gloves, is advised .

Preparation Methods

The preparation of 10,10-Dimethylanthrone-d6 involves several synthetic routes and reaction conditions. One notable method includes the following steps :

    Substitution Reaction: 2-chlorobenzyl chloride and benzene are mixed to prepare o-chlorodiphenylmethane.

    Grignard Reaction: o-chlorodiphenylmethane reacts with magnesium ribbons to form a Grignard reagent.

    Addition Reaction: The Grignard reagent reacts with acetone, followed by hydrolysis and condensation reactions to produce 10,10-dimethyl diphenylmethane.

    Illumination Bromination and Hydrolysis: Finally, 10,10-dimethyl diphenylmethane undergoes illumination bromination and hydrolysis to yield 10,10-Dimethylanthrone.

This method is efficient, with high yields at each step, and is cost-effective due to the recyclability of some raw materials .

Chemical Reactions Analysis

10,10-Dimethylanthrone-d6 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding anthraquinones.

    Reduction: Reduction reactions can convert it back to its parent hydrocarbon.

    Substitution: It can undergo electrophilic substitution reactions due to the presence of aromatic rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 10,10-Dimethylanthrone-d6 involves its interaction with molecular targets and pathways specific to the study it is used in. For instance, in metabolic studies, it can be incorporated into metabolic pathways, allowing researchers to track its transformation and interaction with various enzymes and substrates .

Comparison with Similar Compounds

10,10-Dimethylanthrone-d6 can be compared with other similar compounds such as:

    10,10-Dimethylanthrone: The non-deuterated version, which lacks the isotopic labeling.

    Anthrone: The parent compound, which serves as the basis for various derivatives.

    10,10-Dimethyl-9(10H)-anthracenone: Another derivative with different functional groups.

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in analytical and experimental precision .

Properties

IUPAC Name

10,10-bis(trideuteriomethyl)anthracen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-16(2)13-9-5-3-7-11(13)15(17)12-8-4-6-10-14(12)16/h3-10H,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFCYDIAPRIMLA-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C(=O)C3=CC=CC=C31)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1(C2=CC=CC=C2C(=O)C3=CC=CC=C31)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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